2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
Description
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide features a 1,2,4-triazole core substituted at the 3-position with a pyridin-3-yl group and a sulfanyl-acetamide moiety. The acetamide nitrogen is further functionalized with a 2,6-dichlorophenyl group.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6OS/c16-10-4-1-5-11(17)13(10)20-12(24)8-25-15-22-21-14(23(15)18)9-3-2-6-19-7-9/h1-7H,8,18H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFRTFRYHMUSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withalpha-synuclein (α-syn) , a protein involved in neurodegenerative diseases.
Mode of Action
Related compounds have been shown to inhibit the aggregation of α-syn, thereby preventing neurotoxicity and neurodegeneration.
Biochemical Pathways
Compounds with similar structures have been shown to influence theα-syn aggregation pathway , which is implicated in Parkinson’s disease.
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is part of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.28 g/mol. Its structure features a triazole ring fused with a pyridine moiety and a sulfanyl group, which are critical for its biological activity.
Pharmacological Activities
1. Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound could be developed as a potential antibacterial agent.
2. Antifungal Activity
The triazole derivatives are also known for their antifungal properties. Studies have shown that related compounds exhibit strong antifungal activity against species such as Candida albicans and Aspergillus fumigatus. The compound's structure allows it to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
The biological activity of This compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- Receptor Binding : Its structural components allow it to bind effectively to target receptors in microbial cells, disrupting their normal function.
Case Studies
A notable study evaluated the compound's effectiveness in treating infections caused by resistant bacterial strains. In a controlled environment, mice infected with E. coli were treated with varying doses of the compound. Results indicated a significant reduction in bacterial load compared to untreated controls.
Study Summary:
- Objective : Assess efficacy against resistant E. coli.
- Method : Mice model with infection.
- Results : 70% reduction in bacterial count at optimal dosage.
This case highlights the potential for developing this compound into a therapeutic agent for treating resistant infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of triazole-based acetamides are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Observations:
In contrast, pyrazole-based analogs like Fipronil derivatives exhibit insecticidal properties, highlighting the importance of the heterocycle in determining application .
Substituent Impact on Bioactivity :
- Halogenated aryl groups (e.g., 2,6-dichlorophenyl, 4-chloro-2-methylphenyl) are common in these compounds, likely enhancing lipophilicity and binding affinity to biological targets.
- Furan-2-yl substitution on the triazole ring demonstrated significant anti-exudative activity in rodent models, suggesting that electron-rich heteroaromatic groups may enhance this effect .
Synthetic Pathways: The target compound and its analogs are typically synthesized via alkylation of triazole-thiones with α-chloroacetamides, followed by functionalization (e.g., Paal-Knorr condensation) to introduce pyrolium fragments or other substituents .
Drug-Like Properties and Computational Analysis
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and critical reagents for synthesizing this compound?
- Methodological Answer: The synthesis typically involves alkylation of triazole-thione intermediates with α-chloroacetamides under alkaline conditions (e.g., KOH) followed by Paal-Knorr condensation to modify the triazole ring. Key reagents include N-aryl-substituted α-chloroacetamides and pyridine derivatives. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like disulfides or over-alkylation .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for verifying the triazole ring’s substitution pattern and acetamide linkage. Infrared (IR) spectroscopy confirms the presence of sulfanyl and amide groups. High-resolution mass spectrometry (HR-MS) validates molecular mass and purity. For advanced structural elucidation, X-ray crystallography may resolve conformational ambiguities .
Q. How is the compound’s biological activity evaluated in preclinical models?
- Methodological Answer: Anti-exudative or anti-inflammatory activity is often assessed using rodent models (e.g., carrageenan-induced paw edema). Doses (e.g., 10 mg/kg) are compared against reference drugs like diclofenac. Data analysis includes measuring inhibition percentages and statistical validation (e.g., ANOVA) to ensure reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for triazole-acetamide derivatives?
- Methodological Answer: Discrepancies in SAR data (e.g., variable bioactivity with pyridine vs. furan substituents) require systematic comparison of substituent electronic effects (Hammett constants) and steric profiles. Computational tools like DFT analysis or molecular docking can predict binding affinities to targets like COX-2 or cytokine receptors .
Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
- Methodological Answer: Discrepancies may arise from metabolic instability or poor pharmacokinetics. Solutions include:
- In vitro: Simulating metabolic pathways (e.g., liver microsome assays) to identify degradation products.
- In vivo: Pharmacokinetic profiling (e.g., plasma half-life via LC-MS) and metabolite identification. Adjusting substituents (e.g., replacing labile groups with bioisosteres) improves stability .
Q. What experimental designs optimize reaction yields while minimizing byproducts?
- Methodological Answer: Use a Design of Experiments (DoE) approach to test variables (temperature, solvent, stoichiometry). For example:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Solvent | DMF, EtOH, THF | EtOH (polar protic) |
| Temp. | 25–80°C | 60°C |
| Monitoring via TLC or HPLC ensures real-time reaction control . |
Q. How does the compound’s three-dimensional conformation influence target binding?
- Methodological Answer: Crystal structure data (e.g., torsion angles of the triazole-pyridine moiety) reveal preferred conformations. Molecular dynamics simulations (e.g., using GROMACS) model ligand-protein interactions, highlighting critical hydrogen bonds or π-π stacking with residues like His90 in COX-2 .
Q. What purification techniques address challenges in isolating the final product?
- Methodological Answer: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves high purity. Recrystallization from ethanol/water mixtures improves crystallinity .
Q. How can computational modeling guide the design of analogs with enhanced activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
